methyl (4-phenoxyphenyl)carbamate
Overview
Description
“Methyl (4-phenoxyphenyl)carbamate” is a carbamate compound . Carbamates are an important class of pesticides used worldwide in public health and agriculture due to their mode of action and effectiveness . They are also used for gardening, and as therapeutic pharmaceuticals for veterinary medicine .
Synthesis Analysis
Carbamates can be synthesized in a three-component reaction of 2-naphthol, methyl carbamate, and aromatic aldehydes . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure . A sequential one-pot two-step protocol has been elaborated for the synthesis of naphthoxazinones from 2-naphthol, methyl carbamate, and aromatic aldehydes .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9NO3 . The molecular weight is 167.16 .
Chemical Reactions Analysis
Carbamates are known to react with o-Phthalaldehyde and a mercaptan after hydrolysis to form highly fluorescence compounds . This post-column reaction is the basis for official EPA Method 531.2 and AOAC Method 985.23 .
Physical And Chemical Properties Analysis
“this compound” has a boiling point of 252.2±23.0 C at 760 mmHg . It is stored at a temperature of 4C, under nitrogen .
Scientific Research Applications
Subheading The Role of Basic Carbamates in Drug Activation
A study delves into the structure-dependent release rates of 4-hydroxyanisole from basic carbamates at neutral pH, showcasing the stability of these compounds at low pH and their ability to release the active drug through a cyclization-elimination reaction not requiring enzymatic cleavage (Saari et al., 1990).
Metabolic Pathways and Biological Monitoring
Subheading Understanding the Metabolism of Phenmedipham
Research reveals the metabolic breakdown of phenmedipham into various metabolites, including m-toluidine, which is found in higher concentrations in the urine of individuals exposed to this herbicide compared to unexposed controls. This indicates the potential of m-toluidine as a biomarker for exposure to phenmedipham (Schettgen, Weiss, & Angerer, 2001).
Ring Closure Reactions and Catalysis
Subheading Exploring the Kinetics of Ring Closure in Carbamates
A detailed kinetic study on substituted phenyl N-(2-thiocarbamoylphenyl)carbamates and phenyl N-(4-thiocarbamoylphenyl)carbamates, catalyzed by methoxide ion, sheds light on the ring closure mechanism and its rate-limiting steps. This research contributes to a deeper understanding of the chemical behavior of these compounds (Hanusek et al., 2006).
Nonbiological Modifications and Prodrugs
Subheading Exploring the Nonbiological Modifications of Carbamates
Studies provide insights into the hydrolysis, oxidation, dealkylation, and conjugation of methylcarbamate insecticides, resulting in a range of products and metabolic pathways. This research has implications for understanding the environmental and biological fate of these compounds (Knaak Jb, 1971).
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It is suspected of causing cancer and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
methyl N-(4-phenoxyphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)15-11-7-9-13(10-8-11)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGLXHXYFGGBQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358462 | |
Record name | methyl (4-phenoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80199-12-8 | |
Record name | methyl (4-phenoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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